molecular formula C27H28O8 B1221927 Agastinol

Agastinol

Cat. No. B1221927
M. Wt: 480.5 g/mol
InChI Key: GFXHOKACHHWSQG-KCPMXOJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agastinol is a natural product found in Agastache rugosa with data available.

Scientific Research Applications

Agastinol's Inhibition of Apoptosis

Agastinol, derived from Agastache rugosa, has shown promise in inhibiating apoptosis in U937 cells, a type of human cancer cell. This was discovered in an investigation where two novel lignans, agastinol and agastenol, were isolated and evaluated in an apoptosis inhibition assay. They exhibited IC50 values of 15.2 and 11.4 microg/mL respectively, indicating potential therapeutic applications in cancer research (Lee, Kim, & Kho, 2002).

Agastinol in Phytochemistry and Bioactivity

A comprehensive review of the phytochemistry and bioactivity of Agastache species, including Agastache rugosa, provides insight into agastinol's chemical profile. This review highlights the significance of phenylpropanoids and terpenoids in these species, with agastinol being a unique lignan isolated from them. The bioactivity of various extracts or individual compounds from Agastache species has been explored for antimicrobial, antiviral, and anti-mutagenic activities, as well as cytotoxicity against cancer cell lines. This suggests a broad spectrum of potential scientific applications for agastinol in medicinal research (Zielińska & Matkowski, 2014).

Agastinol in Agricultural Research

A paper on agricultural research systems and technological regimes touches on the broader context in which the research and development of compounds like agastinol occur. While not directly addressing agastinol, this paper provides valuable insight into the systemic influences that shape the direction and focus of agricultural and botanical research, including the exploration of novel compounds (Vanloqueren & Baret, 2009).

properties

Product Name

Agastinol

Molecular Formula

C27H28O8

Molecular Weight

480.5 g/mol

IUPAC Name

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C27H28O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-10,12-13,19,21,26,28-30H,11,14-15H2,1-2H3/t19-,21-,26+/m1/s1

InChI Key

GFXHOKACHHWSQG-KCPMXOJXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

synonyms

(8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester
agastinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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